2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide
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Overview
Description
This compound is a chemical with the molecular formula C23H20ClN3O4S . It has an average mass of 469.941 Da and a monoisotopic mass of 469.086304 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a thieno[3,2-d]pyrimidin-3(4H)-yl group, a chlorophenyl group, and a furylmethyl group .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, and a molar refractivity of 124.9±0.5 cm3 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 108 Å2, and it has a polarizability of 49.5±0.5 10-24cm3 . It also has 7 freely rotating bonds .Scientific Research Applications
Antibacterial Properties
- Synthesized compounds, including variations of thieno[3,2-d]pyrimidine derivatives, have shown potential as antibacterial agents against both gram-positive and gram-negative bacteria. These include Staphylococcus aureus and Escherichia coli, with moderate to good activity observed in some compounds (Desai et al., 2008).
Antitumor Activity
- Certain derivatives of pyrazolo[3,4-d]pyrimidine, including those similar to the 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide, have been synthesized and evaluated for their antitumor properties. For example, some derivatives demonstrated mild to moderate activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017).
Antinociceptive and Anti-inflammatory Properties
- Derivatives of thiazolopyrimidine have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities. Some derivatives exhibited significant activity in these areas, showcasing the potential of thieno[3,2-d]pyrimidine compounds in pain and inflammation management (Selvam et al., 2012).
Crystal Structure Analysis
- Studies on the crystal structures of related compounds, including those with a thieno[3,2-d]pyrimidin-4-yl framework, have been conducted. These studies are crucial for understanding the molecular configuration and potential reactivity of such compounds (Subasri et al., 2017).
Spectroscopic and Quantum Mechanical Studies
- Spectroscopic and quantum mechanical studies on similar compounds have been performed, focusing on their electronic properties and potential applications in fields like dye-sensitized solar cells (DSSCs). Such studies provide insights into the molecular behavior and applications of thieno[3,2-d]pyrimidine derivatives in advanced material sciences (Mary et al., 2020).
Antiepileptic Properties
- Novel derivatives of thiazolopyrimidine have been designed and synthesized, with some showing promising results in antiepileptic activity. These findings suggest the potential of thieno[3,2-d]pyrimidine compounds in the development of new antiepileptic drugs (Karthick et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-5-3-12(4-6-13)15-10-27-18-17(15)22-11-23(19(18)25)9-16(24)21-8-14-2-1-7-26-14/h1-7,10-11H,8-9H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKAQJFVVBENAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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